molecular formula C17H15BrN2OS B2798671 3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 391221-63-9

3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B2798671
CAS No.: 391221-63-9
M. Wt: 375.28
InChI Key: JEACBCZNPAZSEZ-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound characterized by its bromo and cyano functional groups, as well as its benzothiophene and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps, starting with the construction of the benzothiophene core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromo group to a more oxidized state.

  • Reduction: Reduction of the cyano group to an amine.

  • Substitution: Replacement of the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of bromo derivatives.

  • Reduction: Production of amine derivatives.

  • Substitution: Generation of various substituted benzothiophenes.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and other synthetic transformations.

Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug discovery. Its interactions with biological targets can be explored for developing new therapeutic agents.

Medicine: In the medical field, this compound may be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of advanced materials, agrochemicals, and other specialty chemicals. Its unique properties can be harnessed for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate signaling pathways, leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Cyano-N-(3-bromo-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

  • 3-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

  • 3-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Uniqueness: 3-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.

Properties

IUPAC Name

3-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-10-5-6-15-13(7-10)14(9-19)17(22-15)20-16(21)11-3-2-4-12(18)8-11/h2-4,8,10H,5-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEACBCZNPAZSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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